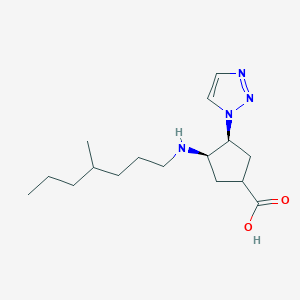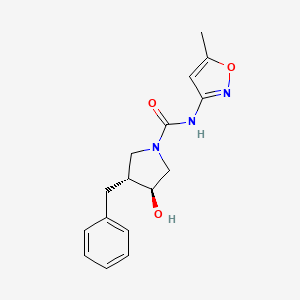![molecular formula C19H26N2O4 B7345633 1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea](/img/structure/B7345633.png)
1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea, also known as CPI-1189, is a small molecule that has gained significant attention in the field of drug discovery and development. It is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. CPI-1189 has shown promising results in preclinical studies for the treatment of various diseases, including inflammatory and respiratory disorders.
作用机制
1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea exerts its pharmacological effects by inhibiting the activity of PDE4 enzyme, which is responsible for the degradation of cAMP. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a reduction in pro-inflammatory cytokines and chemokines, as well as an increase in anti-inflammatory mediators, thereby suppressing inflammation and improving lung function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of neutrophil and eosinophil recruitment, reduction in mucus production, and relaxation of airway smooth muscle. It also modulates the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines, and enhancing the production of anti-inflammatory mediators.
实验室实验的优点和局限性
1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea has several advantages as a research tool, including its high potency and selectivity for PDE4, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its relatively short half-life and potential for off-target effects at higher doses.
未来方向
There are several potential future directions for the research and development of 1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea. One area of interest is the exploration of its potential as a treatment for neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease. Another potential application is in the treatment of inflammatory bowel disease, where this compound has shown promising results in preclinical studies. Additionally, there is ongoing research to optimize the pharmacokinetic properties of this compound, such as its half-life and bioavailability, to improve its efficacy as a therapeutic agent.
合成方法
The synthesis of 1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea involves several steps, including the preparation of the oxolane and urea moieties, followed by their coupling to form the final product. The synthetic route has been optimized to achieve high yield and purity of the compound. The detailed synthesis method has been described in several research articles.
科学研究应用
1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that it has anti-inflammatory, bronchodilatory, and immunomodulatory effects. It has been tested in animal models of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders, where it has demonstrated significant efficacy in reducing airway inflammation and improving lung function.
属性
IUPAC Name |
1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-19(21-17-8-10-24-18(17)13-6-7-13)20-14-3-1-4-15(11-14)25-12-16-5-2-9-23-16/h1,3-4,11,13,16-18H,2,5-10,12H2,(H2,20,21,22)/t16?,17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKVDWXRUWSTSK-RWZMTBSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3CCOC3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)N[C@@H]3CCO[C@H]3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,7aS)-6-methyl-1-(3-nitropyridin-2-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine](/img/structure/B7345566.png)
![2-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]quinoline](/img/structure/B7345570.png)
![2-[[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]amino]benzoic acid](/img/structure/B7345572.png)
![(3R)-1-[5-[(E)-2-(3,5-difluorophenyl)ethenyl]-4-methylpyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B7345574.png)
![(3S)-2-[2-(2,2-dimethylmorpholin-4-yl)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7345585.png)

![2-(4-chloro-2-methylphenoxy)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7345608.png)
![4-(acetamidomethyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide](/img/structure/B7345614.png)
![(4aR,7aS)-N-(3,5-difluorophenyl)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B7345615.png)
![(2R)-1-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7345622.png)
![(3S)-N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7345629.png)
![(2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7345638.png)
![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-phenylpyrazol-4-yl)urea](/img/structure/B7345645.png)